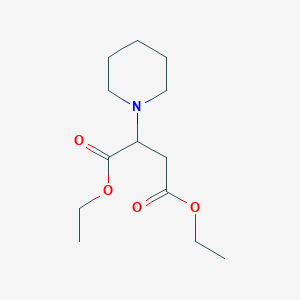

Diethyl 2-(piperidin-1-yl)butanedioate

Description

Structure

3D Structure

Properties

CAS No. |

79089-47-7 |

|---|---|

Molecular Formula |

C13H23NO4 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

diethyl 2-piperidin-1-ylbutanedioate |

InChI |

InChI=1S/C13H23NO4/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14/h11H,3-10H2,1-2H3 |

InChI Key |

LFPMXVZGCHUQTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N1CCCCC1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Diethyl 2 Piperidin 1 Yl Butanedioate

Direct Synthesis Routes to Diethyl 2-(piperidin-1-yl)butanedioate

Direct synthesis routes involve the sequential or concerted formation of the target molecule from basic precursors. These methods often rely on well-established reaction mechanisms.

The formation of the diethyl ester groups is a critical step in the synthesis of the target compound. This is typically achieved through the esterification of butanedioic acid (succinic acid) or its derivatives. The Fischer esterification is a classic and widely used method for this transformation. quora.comlibretexts.org

The reaction involves treating butanedioic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and often with the removal of water to drive the equilibrium towards the product, diethyl butanedioate. website-files.comyoutube.com

Table 1: Parameters for Fischer Esterification of Butanedioic Acid

| Parameter | Condition |

|---|---|

| Carboxylic Acid | Butanedioic Acid |

| Alcohol | Ethanol |

| Catalyst | Sulfuric Acid (concentrated) |

| Temperature | Reflux |

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. website-files.com Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the diethyl ester of butanedioic acid, commonly known as diethyl succinate (B1194679). libretexts.org

The introduction of the piperidine (B6355638) group can be accomplished through various amination strategies. One common approach is the nucleophilic substitution of a suitable leaving group on a diethyl butanedioate derivative with piperidine. For instance, diethyl 2-bromobutanedioate can serve as a substrate. The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the C-N bond.

Another potential pathway is the conjugate addition (Michael addition) of piperidine to an unsaturated precursor like diethyl maleate (B1232345) or diethyl fumarate. This reaction would form an intermediate that, upon subsequent reaction, could yield the desired product.

Research on the synthesis of related piperidine-containing compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, demonstrates the utility of nucleophilic substitution reactions involving piperidine. researchgate.net

Condensation reactions can also be employed to construct the target molecule. For example, a Claisen-type condensation of diethyl succinate can generate a carbanion that could then react with a suitable electrophile to introduce a functional group that facilitates the subsequent addition of piperidine. A patented method for the self-condensation of diethyl succinate catalyzed by magnesium ethoxide highlights the reactivity of this precursor. google.com

Alkylation of a pre-formed enolate of diethyl succinate with a reagent containing the piperidine moiety, or a precursor to it, represents another viable synthetic route. The choice of solvent and base is critical in controlling the regioselectivity and yield of such alkylation reactions.

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and often more selective pathways for the synthesis of complex organic molecules. Both organocatalysis and metal catalysis can be envisioned for the synthesis of this compound.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its principles can be applied to the formation of chiral centers, should a stereoselective synthesis of this compound be desired. For instance, chiral amines or squaramides could catalyze the asymmetric Michael addition of a nucleophile to an unsaturated butanedioate derivative. rsc.org

While direct examples for the synthesis of the target molecule are not prevalent, the successful application of organocatalysts in the synthesis of substituted butenolides and other related structures suggests their potential applicability. mdpi.comresearchgate.net Proline and its derivatives are common organocatalysts for aldol (B89426) and Michael addition reactions. mdpi.com

Table 2: Examples of Organocatalytic Reactions for Related Structures

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Asymmetric Vinylogous Michael Addition | Chiral Amine-Squaramide | α,β-Unsaturated γ-butyrolactam, 2-enoylpyridines | Chiral γ-substituted butyrolactams rsc.org |

Transition metal catalysis provides a broad spectrum of reactions that could be adapted for the synthesis of this compound. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be used to couple piperidine with a halogenated or triflated diethyl butanedioate derivative.

Ruthenium-catalyzed reactions have been employed in the synthesis of substituted furans, which can be converted to butenolides, demonstrating the utility of this metal in manipulating related scaffolds. nih.gov Similarly, metal catalysts are often used to facilitate condensation reactions. Ytterbium triflates have been used to catalyze the condensation of β-dicarbonyl compounds with amines. researchgate.net

The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The development of synergistic catalytic systems, combining a metal catalyst with an organocatalyst, is also a promising area of research. mdpi.com

Optimization of Synthetic Pathways for this compound

A thorough review of available scientific literature indicates that specific, detailed studies on the optimization of synthetic pathways for this compound are not extensively reported. General principles of organic synthesis, however, can be applied to hypothesize potential areas for optimization.

The synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group on a diethyl butanedioate derivative by piperidine. Key parameters that would require optimization to maximize yield and purity include temperature, solvent, reaction time, and the choice of base.

For instance, a plausible synthetic route could be the reaction of diethyl 2-bromobutanedioate with piperidine. The optimization of this reaction would involve screening various solvents of different polarities, such as acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), to determine the optimal medium for the reaction. The choice of an appropriate acid scavenger or base, for example, potassium carbonate or triethylamine, would also be crucial to neutralize the hydrobromic acid formed during the reaction, thereby preventing side reactions and promoting the desired product formation.

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, a systematic study to find the optimal temperature that balances reaction rate and product purity would be necessary. Reaction time would be optimized by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum conversion of the starting materials to the desired product.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound This table is for illustrative purposes only and is based on general synthetic principles, not on published experimental data for this specific compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 60 | 12 | 65 |

| 2 | Acetonitrile | Et₃N | 60 | 12 | 58 |

| 3 | DMF | K₂CO₃ | 60 | 8 | 72 |

| 4 | DMF | Et₃N | 60 | 8 | 68 |

| 5 | THF | K₂CO₃ | 50 | 24 | 45 |

| 6 | DMF | K₂CO₃ | 80 | 6 | 75 |

The chemical structure of this compound contains a stereocenter at the C2 position of the butanedioate backbone. Consequently, the synthesis of enantiomerically pure forms of this compound would require stereoselective synthesis approaches.

One potential strategy for achieving stereoselectivity would be to employ a chiral starting material. For example, the use of an enantiomerically pure diethyl 2-halobutanedioate, such as (R)- or (S)-diethyl 2-bromobutanedioate, in the reaction with piperidine would be expected to proceed with inversion of configuration via an S(_N)2 mechanism, yielding the corresponding enantiomer of the final product.

Alternatively, a chiral auxiliary approach could be utilized. In this method, a chiral molecule is temporarily incorporated into one of the reactants to guide the stereochemical outcome of the reaction. After the desired stereocenter has been established, the auxiliary is removed.

Another advanced approach would be the use of a chiral catalyst. A catalytic amount of a chiral amine or a chiral metal complex could be used to control the stereochemistry of the addition of piperidine to a suitable precursor, such as diethyl 2-butenedioate (diethyl maleate or diethyl fumarate), via a conjugate addition reaction. The development of such a catalytic asymmetric synthesis would be a significant advancement, offering an efficient route to enantiomerically enriched this compound.

The following table illustrates hypothetical results from a stereoselective synthesis approach. This data is speculative and intended to demonstrate the principles of stereoselective synthesis, as specific experimental data for this compound is not available.

Table 2: Hypothetical Stereoselective Synthesis of this compound This table is for illustrative purposes only and is based on general synthetic principles, not on published experimental data for this specific compound.

| Entry | Chiral Substrate/Catalyst | Reaction Type | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (R)-Diethyl 2-bromobutanedioate | S(_N)2 Substitution | (S) | >98 |

| 2 | (S)-Diethyl 2-bromobutanedioate | S(_N)2 Substitution | (R) | >98 |

| 3 | Diethyl maleate + Chiral Amine Catalyst | Conjugate Addition | (R) | 92 |

Iii. Chemical Reactivity and Transformations of Diethyl 2 Piperidin 1 Yl Butanedioate

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of Diethyl 2-(piperidin-1-yl)butanedioate is a tertiary amine, making it a nucleophilic center. This allows for reactions that form new bonds at the nitrogen, but it is also implicated in more complex transformations of the ring structure itself.

The lone pair of electrons on the piperidine nitrogen facilitates reactions with electrophiles, such as alkyl halides and acyl chlorides.

N-Alkylation involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.net This reaction typically proceeds by nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. To achieve N-alkylation of piperidine to N-alkylpiperidines without forming the quaternary salt, a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) can be employed to neutralize the hydrogen halide formed. researchgate.net Another approach is reductive amination, which involves reacting a piperidine derivative with a carbonyl compound. google.com

N-Acylation of secondary amines with acyl chlorides is a common method for forming amides. libretexts.org In the case of a tertiary amine like the one in this compound, direct acylation to form a stable amide is not possible. However, reaction with an acyl chloride can lead to the formation of an acylammonium salt, which can be a reactive intermediate. For N-acylation of similar cyclic amines, reagents like acyl chlorides in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are often used. semanticscholar.org

| Reaction Type | Reactant | Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | N-Alkyl Piperidine | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-N-methylpiperidinium salt |

| Reductive Alkylation | Piperidine | Carbonyl Compound (e.g., Formalin), Formic Acid | N-Alkyl Piperidine Derivative |

| Acylation | Amine Substrate | Acyl Chloride (e.g., Benzoyl Chloride), Base (e.g., DIPEA) | N-Acyl Amine Derivative (Imide) |

The piperidine ring, while generally stable, can undergo cleavage or expansion under specific reaction conditions.

Ring-Opening Reactions of N-substituted piperidines are relatively uncommon but can be achieved through methods like photooxidation. researchgate.net For instance, certain N-arylamino-1-piperidines can be converted to acyclic aminoaldehydes under mild photooxidative conditions. researchgate.net Another approach involves the von Braun reaction, where tertiary N-alkyl cyclic amines react with reagents like chloroformates, which can lead to heterolytic ring-opening and the formation of haloalkyl carbamates. researchgate.net

Ring-Expansion Transformations provide a synthetic route to larger nitrogen-containing heterocycles, such as azepanes. These reactions often involve the rearrangement of a piperidine derivative. For example, specific piperidine β-acyl derivatives have been shown to react with acetylenecarboxylic acid esters, resulting in an unexpected expansion of the piperidine ring into a hexahydroazocine cycle. consensus.app Another strategy involves the dearomative ring-expansion of nitroarenes mediated by blue light, which can transform a six-membered ring into a seven-membered azepane system. rwth-aachen.de

Reactivity of the Ester Functionalities in this compound

The two ethyl ester groups in the molecule are susceptible to nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate moiety.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction toward the desired product, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) under acidic or basic conditions would be expected to yield the corresponding dimethyl ester. The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. wikipedia.orgmasterorganicchemistry.com

| Starting Ester | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| Ethyl Ester (RCOOCH₂CH₃) | Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl Ester (RCOOCH₃) |

| Ethyl Heptanoate | Methanol | Porous phenolsulphonic acid–formaldehyde resin | Methyl Heptanoate |

| Vegetable Oil (Triglycerides) | Ethanol (B145695) | Sodium Hydroxide (B78521) (NaOH) | Fatty Acid Ethyl Esters (Biodiesel) |

Hydrolysis is the cleavage of the ester bond by reaction with water. This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible and typically does not go to completion. libretexts.org For this compound, acidic hydrolysis would yield 2-(piperidin-1-yl)butanedioic acid and ethanol.

Base-promoted hydrolysis , also known as saponification , is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The ester is treated with a strong base, such as sodium hydroxide (NaOH), which acts as a reactant rather than a catalyst. libretexts.org The initial products are an alcohol and a carboxylate salt. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. masterorganicchemistry.com Saponification of this compound would produce ethanol and the disodium (B8443419) salt of 2-(piperidin-1-yl)butanedioic acid.

The ester groups can be reduced to primary alcohols. A common method for this transformation is catalytic hydrogenation. For instance, diethyl succinate (B1194679), a close structural analog, can be hydrogenated to produce 1,4-butanediol. researchgate.net This reaction is typically carried out at elevated temperature and pressure over a heterogeneous catalyst, such as copper-based systems like CuO-ZnO-Al₂O₃. researchgate.net The reduction of this compound would be expected to proceed similarly, yielding 2-(piperidin-1-yl)butane-1,4-diol.

| Reactant | Catalyst | Reaction Conditions | Major Product | Yield |

|---|---|---|---|---|

| Diethyl Succinate | CuO-ZnO-Al₂O₃ | 200-220°C, 4.0-6.0 MPa | 1,4-Butanediol | Data not specified |

| Dimethyl Succinate | CuFeAl Catalyst | Segmented temperature control | 1,4-Butanediol | 91.2% |

| Succinic Acid (via Dimethyl Succinate) | Rhenium on Copper-containing Mesoporous Carbon | Liquid-phase hydrogenation | 1,4-Butanediol | High yield |

Transformations of the Butanedioate Carbon Skeleton

The butanedioate backbone of this compound offers several sites for chemical modification.

The carbon atom alpha to the ester carbonyl groups is a potential site for substitution reactions. However, in this compound, one of these alpha-positions is already substituted with the piperidine ring. The remaining alpha-hydrogens, those on the carbon adjacent to the second ester group, could potentially undergo deprotonation with a strong base to form an enolate, which could then react with various electrophiles.

The acidity of these alpha-hydrogens would be influenced by the electron-withdrawing effect of the adjacent ester group. Suitable strong bases for this transformation would include lithium diisopropylamide (LDA) or sodium hydride. The resulting enolate could participate in alkylation, acylation, or condensation reactions.

The structure of this compound lends itself to various cyclization reactions to form heterocyclic systems. For instance, N-substituted diethyl aspartates, which share a similar structural motif, can be prepared by the addition of substituted alkyl amines to diethyl maleate (B1232345). These compounds can then undergo cyclization. For example, reaction with ethylenediamine (B42938) can lead to the formation of piperazine (B1678402) derivatives nih.gov.

Intramolecular condensation reactions, such as a Dieckmann condensation, could be envisioned if one of the ester groups is first converted to a different functional group that can react with the other ester. For example, reduction of one ester to an alcohol could be followed by intramolecular transesterification to form a lactone.

Table 2: Potential Cyclization Reactions

| Reactant | Product Type |

| Ethylenediamine | Piperazinone derivative nih.gov |

| Hydrazine | Pyrazolidinedione derivative |

| Strong Base (intramolecular) | Substituted cyclopentanone (B42830) (via Dieckmann condensation) |

Decarboxylation of this compound would require hydrolysis of one or both of the ester groups to the corresponding carboxylic acids, followed by heating. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. The presence of the electron-withdrawing piperidine group on the alpha-carbon could stabilize a transient negative charge, potentially facilitating decarboxylation under certain conditions.

However, simple alpha-amino acids are generally stable to decarboxylation. More specialized conditions, such as enzymatic catalysis or reaction with specific reagents, might be necessary to effect this transformation. For instance, studies on the oxidative decarboxylation of L-aspartate by malic enzyme suggest that such transformations are possible in biological systems nih.gov.

Mechanistic Studies of this compound Reactions

While no specific mechanistic studies for reactions of this compound have been found in the reviewed literature, the mechanisms of its potential reactions can be inferred from well-established organic chemistry principles.

The synthesis of this compound likely proceeds via a Michael addition of piperidine to diethyl maleate or diethyl fumarate. The mechanism of this reaction involves the nucleophilic attack of the piperidine nitrogen on one of the double-bonded carbons of the diethyl ester, followed by protonation of the resulting enolate intermediate.

The mechanisms of the transformations discussed above would follow standard pathways:

Amidation: Nucleophilic acyl substitution at the ester carbonyl.

Alpha-Substitution: Formation of an enolate followed by nucleophilic attack on an electrophile.

Cyclization (e.g., Dieckmann): Intramolecular Claisen condensation.

Decarboxylation (of the corresponding carboxylic acid): Formation of a carbanion or a concerted pericyclic reaction, depending on the substrate and conditions.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction mechanisms and to understand the influence of the piperidinyl substituent on the reactivity of the butanedioate skeleton.

Iv. Advanced Spectroscopic and Structural Characterization of Diethyl 2 Piperidin 1 Yl Butanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the atomic connectivity and chemical environments within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a comprehensive picture of the Diethyl 2-(piperidin-1-yl)butanedioate structure can be assembled.

¹H NMR Spectroscopy Analysis of Proton Environments

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The integration of these signals would reflect the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine (B6355638) (α-CH₂) | 2.5 - 2.8 | Multiplet |

| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | Multiplet |

| Butanedioate (CH) | 3.3 - 3.6 | Doublet of Doublets |

| Butanedioate (CH₂) | 2.6 - 2.9 | Multiplet |

| Ethyl Ester (OCH₂) | 4.1 - 4.3 | Quartet |

| Ethyl Ester (CH₃) | 1.2 - 1.4 | Triplet |

The protons on the carbons alpha to the nitrogen in the piperidine ring are expected to be deshielded and appear at a lower field. The remaining piperidine protons would likely appear as a complex multiplet in the aliphatic region. The methine proton on the butanedioate backbone, being adjacent to both a nitrogen atom and a carbonyl group, would also be significantly deshielded. The methylene (B1212753) protons of the butanedioate and the ethyl ester groups would show characteristic quartet and triplet splitting patterns due to coupling with their neighboring protons.

¹³C NMR Spectroscopy Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Butanedioate (CH) | 60 - 65 |

| Piperidine (α-C) | 50 - 55 |

| Butanedioate (CH₂) | 35 - 40 |

| Piperidine (β-C) | 25 - 30 |

| Piperidine (γ-C) | 23 - 27 |

| Ethyl Ester (OCH₂) | 60 - 65 |

| Ethyl Ester (CH₃) | 13 - 16 |

The carbonyl carbons of the ester groups are expected to resonate at the lowest field, a characteristic feature of sp²-hybridized carbons bonded to two oxygen atoms. The carbons of the piperidine ring and the butanedioate backbone would appear in the aliphatic region, with their specific shifts influenced by the proximity of electronegative atoms like nitrogen and oxygen.

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in tracing the proton networks within the piperidine ring and the ethyl groups, as well as the connectivity between the methine and methylene protons of the butanedioate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton(s) attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly valuable for identifying the connectivity between different functional groups. For instance, it could confirm the connection between the methine proton of the butanedioate and the carbonyl carbons, as well as the linkage of the piperidine ring to the butanedioate backbone through the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula, C₁₃H₂₃NO₄. This serves as a primary confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the arrangement of its constituent parts.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. While specific experimental data for this compound is not extensively available in public literature, a theoretical analysis based on its structural components—a piperidine ring, a succinate (B1194679) backbone, and two ethyl ester groups—allows for the prediction of its characteristic spectral features.

In the IR spectrum, the most prominent absorption bands would be associated with the carbonyl (C=O) stretching vibrations of the two ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would produce strong bands in the 1000-1300 cm⁻¹ range. The presence of the piperidine ring would be indicated by C-N stretching vibrations, usually found in the 1020-1250 cm⁻¹ region, and various C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the ethyl and piperidine moieties would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the carbon backbone and the C-C stretching of the piperidine ring would likely produce strong Raman signals. The symmetric C=O stretching vibration might also be observable. A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification.

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, a single crystal of high quality is required. For this compound, suitable crystals could potentially be grown from various organic solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The choice of solvent would be critical and would likely be determined through a screening process. Once crystals are obtained, their quality would be assessed using an optical microscope to check for morphological defects and by preliminary X-ray diffraction to evaluate their diffraction pattern. A well-defined diffraction pattern with sharp spots is indicative of a high-quality crystal suitable for detailed structural analysis.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Expected Value (Å) |

| Bond Length | C (carbonyl) | O (carbonyl) | ~1.20 |

| Bond Length | C (carbonyl) | O (ester) | ~1.34 |

| Bond Length | C (succinate) | N (piperidine) | ~1.47 |

| Bond Angle | O=C-O | ~124° | |

| Bond Angle | C-N-C (piperidine) | ~111° |

Note: These are generalized, expected values and would be precisely determined by X-ray crystallography.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, and van der Waals forces. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions. Understanding these interactions is crucial as they influence the physical properties of the solid, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing a robust HPLC method for this compound would involve a systematic optimization of several parameters to achieve good separation of the target compound from any potential impurities.

Method Development:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for this relatively non-polar compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the mobile phase. The optimal ratio and gradient would be determined to achieve good peak shape and resolution.

Detection: A UV detector would be a common choice for detection, with the wavelength selected to maximize the absorbance of the compound, likely in the range of 200-220 nm due to the presence of the ester carbonyl groups.

Flow Rate and Temperature: These parameters would be optimized to ensure efficient separation and reasonable analysis time.

Method Validation: Once developed, the HPLC method would need to be validated according to established guidelines to ensure its reliability. This validation process would typically include:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical method and would require experimental optimization.

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive characterization of this compound can be achieved, providing crucial information about its chemical identity, three-dimensional structure, and purity.

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound and for the identification and quantification of volatile byproducts that may be present from its synthesis. The high resolution of GC allows for the separation of the target compound from residual starting materials, solvents, and side-products, thereby providing a detailed profile of the sample's composition.

The synthesis of this compound typically involves the reaction of diethyl 2-bromobutanedioate with piperidine. Consequently, potential volatile impurities may include unreacted starting materials and solvents used during the synthesis and purification processes. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful in this context, as it couples the separation capabilities of GC with the identification power of mass spectrometry, allowing for the structural elucidation of unknown peaks in the chromatogram.

A typical GC analysis would involve dissolving a sample of this compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and injecting it into the gas chromatograph. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. The temperature of the oven is programmed to increase over time, which facilitates the elution of compounds with different boiling points.

Detailed Research Findings

In a hypothetical analysis, a sample of synthesized this compound was subjected to GC-MS analysis to determine its purity and identify any volatile byproducts. The analysis revealed the presence of the main product along with minor peaks corresponding to potential impurities. The retention times and relative peak areas provide a quantitative measure of the purity.

The following data table summarizes the hypothetical findings from a GC analysis of a crude sample of this compound.

Table 1: Hypothetical GC Data for Crude this compound

| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |

|---|---|---|---|

| 1 | 3.45 | Piperidine | 1.2 |

| 2 | 8.92 | Diethyl 2-bromobutanedioate | 2.5 |

| 3 | 12.78 | This compound | 95.8 |

The major peak at 12.78 minutes corresponds to the desired product, this compound, indicating a purity of 95.8% in this hypothetical crude sample. The earlier eluting peaks are attributed to the lower boiling point starting materials, piperidine and diethyl 2-bromobutanedioate. A minor peak at 14.15 minutes is tentatively identified as diethyl fumarate, a potential byproduct formed through an elimination side reaction.

Further analysis of the mass spectrum associated with each peak would be necessary to confirm the identity of these components. The integration of the peak areas provides a semi-quantitative assessment of the relative amounts of each species present in the sample. This information is crucial for optimizing the reaction and purification conditions to maximize the yield and purity of the final product.

The use of an internal standard in the GC analysis would allow for more accurate quantification of the main compound and its impurities. This would involve adding a known amount of a non-interfering compound to the sample before injection, which serves as a reference for concentration calculations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperidine |

| Diethyl 2-bromobutanedioate |

| Diethyl fumarate |

| Dichloromethane |

V. Computational and Theoretical Studies on Diethyl 2 Piperidin 1 Yl Butanedioate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For Diethyl 2-(piperidin-1-yl)butanedioate, DFT studies would be employed to determine its optimized ground state geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key properties that would be calculated include bond lengths, bond angles, and dihedral angles. Such studies on related piperidine (B6355638) derivatives have successfully predicted these geometric parameters. researchgate.netresearchgate.net

A hypothetical data table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), is presented below.

| Parameter | Value |

| C-N Bond Length (piperidine) | ~1.46 Å |

| C=O Bond Length (ester) | ~1.21 Å |

| C-O Bond Length (ester) | ~1.34 Å |

| C-C Bond Length (butanedioate) | ~1.53 Å |

| C-N-C Bond Angle (piperidine) | ~112° |

| O=C-O Bond Angle (ester) | ~123° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with other chemical species.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |

Note: These values are hypothetical and serve as examples of what a computational study would yield.

Conformational Analysis and Energy Minima of this compound

The flexibility of the piperidine ring and the rotatable bonds in the butanedioate chain suggest that this compound can exist in multiple conformations.

A systematic scan of the potential energy surface (PES) would be performed by rotating key dihedral angles within the molecule. This exploration helps to identify all possible stable conformers (energy minima) and transition states that connect them. The results of a PES scan are typically visualized as a multi-dimensional plot of energy versus the scanned dihedral angles.

For each identified energy minimum, a detailed analysis of intramolecular interactions would be conducted. This includes identifying non-covalent interactions such as hydrogen bonds or steric clashes that stabilize or destabilize certain conformations. For instance, the piperidine ring typically adopts a chair conformation to minimize steric strain, a phenomenon well-documented for similar structures. nih.gov The analysis would also quantify the ring strain in the piperidine moiety and any steric hindrance between the piperidine and the diethyl butanedioate substituents.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com An MD simulation of this compound, typically in a solvent environment, would track the motions of all atoms according to the laws of classical mechanics.

This simulation would reveal how the molecule behaves at a given temperature, including conformational changes, rotations of functional groups, and interactions with solvent molecules. Analysis of the MD trajectory would provide information on the flexibility of different parts of the molecule and the time scales of various dynamic processes. Such simulations are crucial for understanding how the molecule might behave in a real-world chemical or biological system. rsc.orgnih.gov

Prediction of Reaction Mechanisms and Transition States

The formation of this compound is a prime example of a conjugate addition reaction. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of this transformation, identifying the most plausible reaction pathways, and characterizing the high-energy transition state structures.

The aza-Michael addition of piperidine to an electron-deficient alkene like diethyl maleate (B1232345) is computationally modeled to proceed through a concerted or a stepwise mechanism. In a concerted mechanism, the nucleophilic attack of the piperidine nitrogen on the β-carbon of the diethyl maleate and the subsequent proton transfer occur in a single step. However, a stepwise mechanism, which is often found to be more favorable, involves the formation of a zwitterionic intermediate.

The generally accepted stepwise pathway is as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of piperidine attacking the electrophilic β-carbon of the diethyl maleate. This leads to the formation of a C-N bond and a zwitterionic intermediate where the nitrogen is positively charged and a carbanion is formed at the α-carbon.

Proton Transfer: The intermediate is stabilized by an intramolecular or intermolecular proton transfer. In the absence of a solvent or catalyst, the proton from the positively charged nitrogen is transferred to the carbanion, leading to the final product. Solvent molecules, if present, can mediate this proton transfer.

While specific computational data for the reaction between piperidine and diethyl maleate is not extensively available in publicly accessible literature, analogous systems have been studied. These studies consistently point towards the stepwise mechanism as the lower energy pathway. The stability of the zwitterionic intermediate and the barrier to proton transfer are key factors influencing the reaction rate.

The following table represents a hypothetical reaction coordinate for the aza-Michael addition, illustrating the expected relative energy changes. The values are illustrative and based on general knowledge of similar reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Piperidine + Diethyl Maleate) | 0.0 | Initial state of the separated reactants. |

| 2 | Transition State 1 (TS1) | +10 to +15 | Energy barrier for the initial C-N bond formation. |

| 3 | Zwitterionic Intermediate | -5 to -10 | A relatively stable intermediate formed after the nucleophilic attack. |

| 4 | Transition State 2 (TS2) | -2 to +2 | Energy barrier for the intramolecular proton transfer. |

| 5 | Product (this compound) | -15 to -25 | Final, thermodynamically stable product. |

The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the highest energy transition state along the reaction pathway. Computational chemistry allows for the precise calculation of these barriers, which are crucial for predicting the reaction kinetics. A lower activation barrier corresponds to a faster reaction rate.

The kinetics of the reaction can be further understood by applying Transition State Theory (TST), which uses the calculated activation energy to estimate the rate constant (k) of the reaction via the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Computational studies can also investigate the effect of solvent on the activation barriers. Polar solvents are generally expected to stabilize the charged transition state and the zwitterionic intermediate, thereby lowering the activation energy and accelerating the reaction.

The table below presents hypothetical activation barriers and predicted reaction rate constants for the reaction under different conditions, based on general principles of organic chemistry.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate Constant (krel) |

|---|---|---|---|

| Gas Phase | 1 | ~20-25 | 1 |

| Toluene | 2.4 | ~18-22 | ~102 |

| Dichloromethane (B109758) | 9.1 | ~15-18 | ~104 |

| Ethanol (B145695) | 25 | ~12-15 | ~106 |

Vi. Applications of Diethyl 2 Piperidin 1 Yl Butanedioate As a Synthetic Building Block

Synthesis of Novel Heterocyclic Compounds Incorporating the Piperidine (B6355638) Moiety

The piperidine moiety is a prevalent feature in a vast number of biologically active compounds and natural products. The presence of this structural motif in Diethyl 2-(piperidin-1-yl)butanedioate makes it a potentially valuable starting material for the synthesis of novel heterocyclic systems.

Scaffold Diversification Strategies

The diester functionality of this compound offers a prime handle for various chemical transformations, enabling scaffold diversification. For instance, intramolecular cyclization reactions could lead to the formation of bicyclic structures containing the piperidine ring fused to a new heterocyclic system. The reaction conditions could be tailored to favor the formation of different ring sizes and functionalities. Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in a variety of condensation reactions to introduce further diversity.

Utility in Target-Oriented Synthesis

In the realm of target-oriented synthesis, where the goal is the efficient construction of a specific complex molecule, this compound could serve as a key intermediate. The piperidine unit is a common pharmacophore, and the butanedioate portion can be elaborated to construct the remainder of the target molecule. For example, the ester groups could be reduced to alcohols, converted to halides, or engaged in carbon-carbon bond-forming reactions to build up the desired molecular framework.

Role in the Preparation of Agrochemical Precursors and Derivatives

The development of new agrochemicals is a continuous effort to improve crop protection and yield. While direct evidence of this compound's use in this sector is scarce, its structural components are found in some pesticidal and herbicidal compounds. For instance, the piperidine ring is a known toxophore in certain classes of insecticides. The butanedioate portion could be modified to introduce other functional groups known to enhance pesticidal activity or to modulate the compound's physical properties, such as solubility and soil mobility. One hypothetical application could be its use in the synthesis of deuterated internal standards for the analysis of agrochemicals, similar to the preparation of labeled coumaphos. nih.govresearchgate.net

Contribution to the Synthesis of Specialty Chemicals and Materials

Specialty chemicals are a broad category of products that are valued for their performance or function. The unique combination of a tertiary amine and diester functionalities in this compound suggests its potential as a precursor to various specialty chemicals. For example, it could be used to synthesize novel chelating agents, corrosion inhibitors, or additives for lubricants. The piperidine nitrogen can act as a ligand for metal ions, while the ester groups can be modified to tune the molecule's polarity and solubility.

Development of New Catalysts and Ligands Utilizing this compound

The field of catalysis relies heavily on the design and synthesis of new ligands that can modulate the activity and selectivity of metal catalysts. The piperidine nitrogen in this compound can coordinate to a metal center, and the ester groups can be functionalized to introduce additional coordinating atoms or chiral centers. This could lead to the development of novel catalysts for a variety of organic transformations, including asymmetric reactions where the chirality of the ligand is crucial for controlling the stereochemical outcome.

Vii. Future Research Directions and Perspectives on Diethyl 2 Piperidin 1 Yl Butanedioate

Exploring Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of α-amino esters is an ongoing endeavor in organic chemistry. organic-chemistry.orgnih.gov For Diethyl 2-(piperidin-1-yl)butanedioate, future research will likely focus on moving beyond traditional multi-step procedures, which can be lengthy and generate significant waste. The focus will be on developing more streamlined and atom-economical synthetic routes.

One promising direction is the exploration of one-pot, multi-component reactions. organic-chemistry.org These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of efficiency and sustainability. For instance, a three-component reaction involving a suitable piperidine (B6355638) precursor, a butanedioate derivative, and a catalyst could potentially afford the target molecule in a single step.

Furthermore, the use of novel catalytic systems is expected to play a crucial role. This includes the investigation of transition metal catalysts, organocatalysts, and biocatalysts to achieve higher yields, selectivity, and milder reaction conditions. For example, recent advances in photoredox catalysis could enable new pathways for the formation of the carbon-nitrogen bond, a key step in the synthesis of this compound. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, simplified procedures. organic-chemistry.org | Design of novel one-pot strategies. |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of new metal-, organo-, and bio-catalysts. |

| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a reagent. acs.org | Exploration of light-mediated C-N bond formation. |

Advanced Characterization Techniques for Enhanced Understanding

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard characterization techniques such as NMR and mass spectrometry provide essential information, future research will benefit from the application of more advanced analytical methods.

For instance, two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule. Solid-state NMR could also be employed to study the compound in its crystalline form, providing information about its packing and intermolecular interactions.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of the molecule, aiding in its structural elucidation and the identification of potential impurities or degradation products. Furthermore, techniques like X-ray crystallography would be invaluable in determining the precise three-dimensional structure of the molecule, which is crucial for understanding its reactivity and potential biological activity.

| Characterization Technique | Information Gained | Impact on Understanding |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and spatial relationships. | Deeper understanding of molecular structure. |

| Solid-State NMR | Crystalline packing and intermolecular interactions. | Insights into solid-state properties. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. | Improved identification and purity assessment. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Crucial for reactivity and interaction studies. |

Expanding its Utility in Diverse Chemical Synthesis

The piperidine moiety is a common scaffold in many biologically active compounds and functional materials. tandfonline.comtandfonline.com Consequently, this compound holds promise as a versatile building block in the synthesis of more complex molecules. Future research will likely focus on exploring its reactivity and potential to be transformed into a variety of other valuable compounds.

One area of interest is its use in the synthesis of novel polymers. The ester and amine functionalities present in the molecule could be exploited for polymerization reactions, leading to the formation of new poly(ester amide)s with potentially interesting properties and applications in materials science. researchgate.netnih.gov

Furthermore, the piperidine ring can be a target for various chemical modifications, allowing for the introduction of additional functional groups. This could lead to the creation of a library of derivatives with diverse properties, which could then be screened for various applications, including as ligands for metal catalysts or as intermediates in the synthesis of pharmaceuticals.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orgbenthamdirect.combenthamscience.com Future research on this compound will undoubtedly be influenced by these principles, aiming to make its synthesis and use more environmentally friendly.

A key focus will be the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. researchgate.net Additionally, the development of solvent-free reaction conditions is a highly desirable goal. researchgate.net

Another important aspect is the improvement of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the design of more efficient reactions that minimize the formation of byproducts. The use of renewable starting materials and energy-efficient processes, such as microwave-assisted or sonochemical methods, will also be explored. rsc.org

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Use of Greener Solvents | Replacing volatile organic compounds with water, ionic liquids, etc. researchgate.net | Reduced environmental impact and improved safety. |

| Solvent-Free Reactions | Conducting synthesis without a solvent medium. researchgate.net | Elimination of solvent waste and simplification of purification. |

| Improved Atom Economy | Designing reactions that maximize the incorporation of reactants. | Minimized waste generation and increased efficiency. |

| Renewable Feedstocks & Energy Efficiency | Utilizing bio-based starting materials and energy-saving techniques. rsc.org | Enhanced sustainability of the overall process. |

Synergistic Computational and Experimental Investigations

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research and gain deeper insights into chemical systems. nih.govresearchgate.netrsc.org For this compound, computational modeling can play a significant role in predicting its properties and guiding experimental design.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. This information can aid in the interpretation of experimental data and provide a more detailed understanding of the molecule's behavior.

Molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules or materials. This can be particularly useful in predicting its behavior in different environments and in designing new applications. Furthermore, computational screening of virtual libraries of derivatives can help to identify promising candidates for specific applications, thereby streamlining the experimental workflow.

| Computational Method | Predicted Properties | Experimental Synergy |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data. | Aids in interpretation of experimental spectra and understanding reactivity. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions. | Predicts behavior in different environments and guides application design. |

| Virtual Screening | Properties of hypothetical derivatives. | Identifies promising candidates for synthesis and testing, saving time and resources. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.